molecular formula C11H12N2O3 B13630105 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B13630105
M. Wt: 220.22 g/mol
InChI Key: OFMAJEGKPKOPFP-UHFFFAOYSA-N
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Description

4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with an amino group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino and pyrrolidinone groups may facilitate binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
  • 2-(2-oxopyrrolidin-1-yl)benzoic acid

Comparison: 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrolidinone ring, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-amino-2-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H12N2O3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,15,16)

InChI Key

OFMAJEGKPKOPFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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